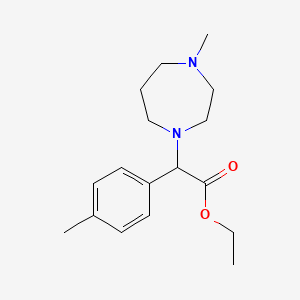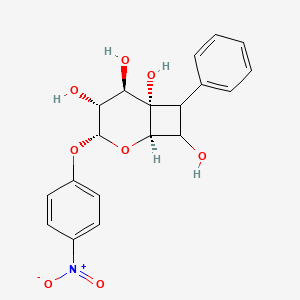
4-Nitrophenyl4,6-benzylidene-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside typically involves the reaction of 4-nitrophenol with 4,6-benzylidene-a-D-glucopyranoside under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can yield various oxidized derivatives .
Scientific Research Applications
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside involves its interaction with specific enzymes, particularly glycosidases . Upon cleavage by these enzymes, the compound is converted into a yellow-colored product, which can be quantitatively measured . This property makes it a valuable tool in enzyme assays and biochemical research .
Comparison with Similar Compounds
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl α-D-glucopyranoside: Used as a substrate for α-glucosidase assays.
4-Nitrophenyl β-D-glucopyranoside: Used as a substrate for β-glucosidase assays.
4-Nitrophenyl α-D-maltohexaoside: Used in studies related to starch metabolism.
Properties
Molecular Formula |
C19H19NO8 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,3R,4R,5R,6S)-3-(4-nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetrol |
InChI |
InChI=1S/C19H19NO8/c21-14-13(10-4-2-1-3-5-10)19(24)16(23)15(22)18(28-17(14)19)27-12-8-6-11(7-9-12)20(25)26/h1-9,13-18,21-24H/t13?,14?,15-,16-,17-,18+,19+/m1/s1 |
InChI Key |
ZVUZKIAPIXULIX-YDSNSFOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C([C@@H]3[C@]2([C@@H]([C@H]([C@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



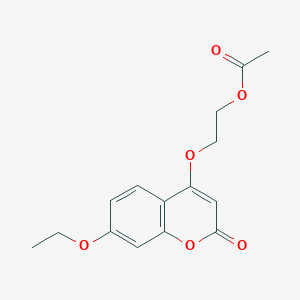


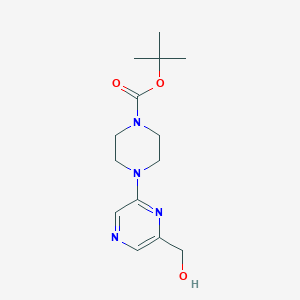
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
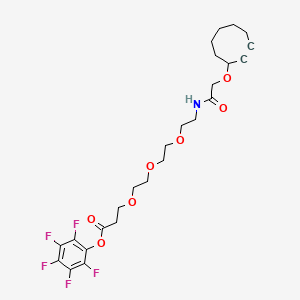
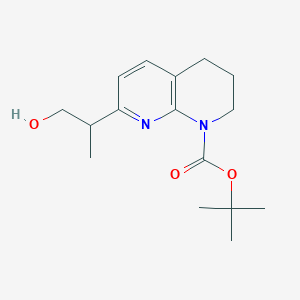
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

